Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction conditions often require:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted hexahydroquinolines
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be useful in the development of new drugs for treating conditions like hypertension and neurodegenerative diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinoline derivatives: These compounds are structurally related but lack the hexahydro component, resulting in different chemical and biological properties.
Uniqueness
Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific substituents, which confer unique properties such as enhanced stability and specific biological activities. Its combination of a cyclohexyl group with a methoxy and propoxyphenyl group makes it distinct from other hexahydroquinoline derivatives.
Properties
Molecular Formula |
C33H39NO5 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H39NO5/c1-4-17-38-28-16-15-23(20-29(28)37-3)31-30(33(36)39-25-13-9-6-10-14-25)21(2)34-26-18-24(19-27(35)32(26)31)22-11-7-5-8-12-22/h5,7-8,11-12,15-16,20,24-25,31,34H,4,6,9-10,13-14,17-19H2,1-3H3 |
InChI Key |
OZYKUQUTYANVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)OC |
Origin of Product |
United States |
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